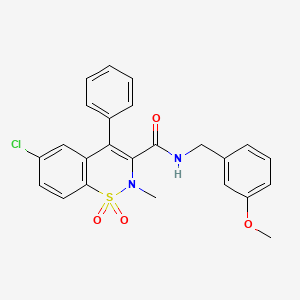

6-chloro-N-(3-methoxybenzyl)-2-methyl-4-phenyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide

Description

6-Chloro-N-(3-methoxybenzyl)-2-methyl-4-phenyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide is a benzothiazine derivative characterized by a 1,1-dioxide core, a chloro substituent at position 6, a 3-methoxybenzyl group on the carboxamide nitrogen, and a phenyl group at position 2. Benzothiazine 1,1-dioxides are a class of heterocyclic compounds with diverse pharmacological applications, including anti-inflammatory, analgesic, and antibacterial activities .

Properties

IUPAC Name |

6-chloro-N-[(3-methoxyphenyl)methyl]-2-methyl-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN2O4S/c1-27-23(24(28)26-15-16-7-6-10-19(13-16)31-2)22(17-8-4-3-5-9-17)20-14-18(25)11-12-21(20)32(27,29)30/h3-14H,15H2,1-2H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRYMPUGFVEZHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=C(S1(=O)=O)C=CC(=C2)Cl)C3=CC=CC=C3)C(=O)NCC4=CC(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(3-methoxybenzyl)-2-methyl-4-phenyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide typically involves multi-step organic reactions. The process often starts with the preparation of the benzothiazine core, followed by the introduction of the chloro, methoxybenzyl, methyl, and phenyl substituents. Common synthetic routes include:

Cyclization Reactions: Formation of the benzothiazine ring through cyclization of appropriate precursors.

Substitution Reactions: Introduction of the chloro and methoxybenzyl groups via nucleophilic substitution.

Amidation: Formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(3-methoxybenzyl)-2-methyl-4-phenyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The chloro and methoxybenzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzothiazine derivatives.

Scientific Research Applications

Pharmacological Applications

1. Central Nervous System Disorders

Research indicates that benzothiazine derivatives, including the compound , exhibit significant activity as ligands for histamine H3 receptors. These receptors play a crucial role in modulating neurotransmitter release and are implicated in cognitive disorders such as ADHD and schizophrenia. The compound's ability to interact with these receptors suggests its potential use in treating cognitive impairments and mood disorders .

2. Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects. A series of related compounds have demonstrated the ability to reduce inflammation in various models, indicating that this specific benzothiazine derivative may also possess similar properties. The anti-inflammatory activity is particularly relevant for conditions such as arthritis and other inflammatory diseases .

3. Anticancer Activity

Some studies have explored the anticancer potential of benzothiazine derivatives. The structural features of 6-chloro-N-(3-methoxybenzyl)-2-methyl-4-phenyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide may contribute to its ability to inhibit cancer cell proliferation. Research on related compounds has shown promising results against various cancer cell lines, suggesting that this compound could be further investigated for its anticancer properties .

Synthesis and Chemical Properties

The synthesis of 6-chloro-N-(3-methoxybenzyl)-2-methyl-4-phenyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide typically involves several steps that include the formation of the benzothiazine core followed by functionalization to introduce the chloro and methoxy groups. The molecular formula is C19H18ClN2O3S, with a molecular weight of approximately 374.87 g/mol .

Case Study 1: Cognitive Enhancement

A study published in a peer-reviewed journal demonstrated the efficacy of benzothiazine derivatives in enhancing cognitive function in animal models. The study highlighted the role of H3 receptor antagonism in improving memory and learning capabilities .

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on anti-inflammatory properties, researchers evaluated the impact of similar compounds on inflammatory markers in vivo. Results showed a significant reduction in pro-inflammatory cytokines, supporting the hypothesis that these compounds can modulate inflammatory responses effectively .

Mechanism of Action

The mechanism of action of 6-chloro-N-(3-methoxybenzyl)-2-methyl-4-phenyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Physicochemical Properties

The compound’s structure shares key features with several benzothiazine carboxamide derivatives, but its substituents confer distinct physicochemical and pharmacological properties. A comparative analysis is provided below:

Key Observations :

- The 6-chloro substituent could increase electron-withdrawing effects, altering reactivity or binding affinity relative to hydroxylated analogs like Meloxicam .

- Chromatographic Behavior :

Conformational and Hydrogen-Bonding Differences

Benzothiazine derivatives exhibit conformational flexibility in their thiazine rings, which influences intermolecular interactions and crystal packing:

- Target Compound : Likely adopts a sofa conformation (as seen in related N-substituted derivatives), where the sulfur and nitrogen atoms deviate from planarity, enabling intramolecular hydrogen bonds (e.g., O–H⋯O, N–H⋯O) .

- N-(2-Chlorophenyl) Analogs : Display half-chair conformations with puckering parameters (Q = 0.477–0.489 Å, θ = 117–118°), stabilized by intramolecular N–H⋯Cl and C–H⋯O bonds .

- Meloxicam/Piroxicam : Feature planar thiazine rings due to hydrogen bonding between the 4-hydroxyl group and carboxamide oxygen, critical for COX enzyme binding .

Biological Activity

6-chloro-N-(3-methoxybenzyl)-2-methyl-4-phenyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide is a compound belonging to the benzothiazine family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its therapeutic potential.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from substituted benzothiazines. The process includes:

- Formation of Benzothiazine Core : Utilizing appropriate thioketones and amines.

- Chlorination : Introduction of chlorine at the 6-position to enhance biological activity.

- Alkylation : The methoxybenzyl group is introduced via alkylation reactions.

Biological Activity

The biological activity of 6-chloro-N-(3-methoxybenzyl)-2-methyl-4-phenyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide has been assessed through various in vitro and in vivo studies.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:

- Cell Line Studies : It has shown cytotoxic effects against several cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 0.5 µM to 5 µM depending on the cell line tested, indicating potent activity against tumor cells .

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 0.5 |

| A549 | 1.0 |

| HT-29 | 3.5 |

| MCF-7 | 4.0 |

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Microtubule Disruption : Similar to combretastatin A4, it disrupts microtubule dynamics, leading to apoptosis in cancer cells.

- Inhibition of Angiogenesis : It inhibits endothelial cell migration and proliferation, thereby reducing tumor vascularization .

Antimicrobial Activity

In addition to anticancer effects, preliminary studies suggest that the compound may possess antimicrobial properties:

- Antibacterial Testing : It has shown activity against various bacterial strains with minimum inhibitory concentrations (MIC) ranging from 10 µg/mL to 50 µg/mL .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

- Study on Breast Cancer Models : In a xenograft model using MDA-MB-231 cells, treatment with the compound resulted in a significant reduction in tumor volume compared to control groups (p < 0.01).

- Synergistic Effects : When combined with standard chemotherapeutics like doxorubicin, enhanced cytotoxicity was observed, suggesting potential for combination therapy .

Q & A

Q. What are the standard synthetic routes for benzothiazine-1,1-dioxide derivatives, and how can their purity be optimized?

- Methodological Answer : The synthesis typically involves cyclization of sulfonamide intermediates under alkaline conditions. For example, refluxing intermediates with LiOH·xH₂O in THF for 72 hours yields carboxamide derivatives, followed by acidification and solvent extraction . Purity optimization requires HPLC purification (e.g., 99% purity achieved via reversed-phase C18 columns) and characterization by H/C NMR and mass spectrometry to confirm structural integrity . Recrystallization in water/methanol mixtures improves crystallinity for X-ray analysis .

Q. Which spectroscopic techniques are critical for characterizing benzothiazine derivatives?

- Methodological Answer : Key techniques include:

- NMR : Assigns substituent positions via chemical shifts (e.g., methoxybenzyl protons at δ 3.7–4.0 ppm, aromatic protons at δ 7.0–8.0 ppm) .

- Mass Spectrometry : Confirms molecular weight (e.g., [M-H]⁻ peaks at m/z 418–460) .

- HPLC : Validates purity (>98%) and monitors reaction progress .

- X-ray Crystallography : Resolves conformational details (e.g., half-chair thiazine rings) and hydrogen-bonding networks .

Advanced Research Questions

Q. How do microwave/ultrasound-assisted methods improve the synthesis of benzothiazine derivatives compared to traditional routes?

- Methodological Answer : Green techniques reduce reaction times and enhance yields. For instance, microwave-assisted Gabriel-Coleman rearrangement synthesizes ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide in minutes versus hours, achieving >90% yield . Ultrasonic waves promote efficient ring expansion via cavitation, minimizing side reactions . These methods also reduce solvent waste, aligning with sustainable chemistry principles .

Q. What structural features influence the biological activity of benzothiazine-1,1-dioxides, and how can SAR studies be designed?

- Methodological Answer :

- Key Features : The 3-carboxamide group and substituents (e.g., chloro, methoxy) enhance interactions with biological targets. Half-chair conformations of the thiazine ring stabilize intermolecular hydrogen bonds (e.g., N–H⋯O and C–H⋯O), critical for receptor binding .

- SAR Design :

Synthesize analogs with varying substituents (e.g., halogenation, alkylation).

Test in vitro bioactivity (e.g., COX-2 inhibition for anti-inflammatory effects, MIC assays for antimicrobial activity) .

Correlate structural data (X-ray, DFT calculations) with activity to identify pharmacophores .

Q. How can conformational analysis using X-ray crystallography resolve contradictions in biological activity data?

- Methodological Answer : Crystal structures reveal how substituent positioning affects binding. For example, the half-chair conformation of the thiazine ring in N-(2-chlorophenyl) derivatives creates a planar carboxamide group, enhancing COX-2 affinity . Discrepancies in activity between analogs (e.g., 3-methoxy vs. 4-methoxybenzyl) can be resolved by comparing puckering parameters (Q, θ, φ) and hydrogen-bonding motifs .

Q. What strategies are effective for resolving synthetic byproducts or low yields in benzothiazine synthesis?

- Methodological Answer :

- Byproduct Mitigation : Use N-bromosuccinimide (NBS) in CCl₄ under reflux to minimize bromination side reactions .

- Yield Optimization : Adjust stoichiometry (e.g., 1.1:1 molar ratio of NBS to substrate) and monitor reaction progress via TLC (Rf ~0.2–0.3 in CH₂Cl₂/MeOH) .

- Contradiction Analysis : Compare H NMR spectra of products with intermediates to trace regioisomeric impurities .

Methodological Considerations for Data Interpretation

Q. How should researchers address discrepancies in pharmacological data between structurally similar analogs?

- Answer : Perform comparative molecular dynamics simulations to assess binding pocket compatibility. For example, 3-methoxybenzyl groups may sterically hinder COX-2 binding compared to 4-methoxy derivatives . Validate with enzyme inhibition assays (IC₅₀) and in silico docking studies .

Q. What are the best practices for validating synthetic intermediates in multi-step benzothiazine synthesis?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.